molecular formula C9H11ClFNS B1478360 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-97-3

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1478360
CAS No.: 2098003-97-3
M. Wt: 219.71 g/mol
InChI Key: MVWJFMBQBIQHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a chlorothiophene ring and a fluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with a fluoromethylated pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
  • 3-(5-Chlorothiophen-2-yl)propane-1-thiol
  • 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is unique due to the presence of both a fluoromethyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine core substituted with a chlorothiophene and a fluoromethyl group. The presence of these functional groups contributes to its chemical reactivity and biological properties.

  • Pyrrolidine core : A five-membered nitrogen heterocycle that plays a crucial role in drug design due to its ability to interact with various biological targets.
  • Chlorothiophene group : Known for its role in enhancing the compound's lipophilicity, which can influence absorption and distribution in biological systems.
  • Fluoromethyl group : This moiety is involved in nucleophilic substitutions and can significantly impact the compound's pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds similar to this compound can provide insights into its potential biological activity. The following table summarizes some related compounds, their structural features, and observed biological activities:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorothiophen-2-yl)thiazol-2-amineThiazole and chlorothiopheneAnti-inflammatory
1-(5-chloro-2-thienyl)ethanoneThiophene derivativeAntimicrobial properties
4-(3-Chloro-5-trifluoromethyl)pyridin-2-aminePyridine derivative with trifluoromethyl groupAntibacterial activity

The unique combination of the pyrrolidine ring with both chlorothiophene and fluoromethyl groups may enhance the pharmacokinetic properties compared to similar compounds, potentially leading to improved efficacy in therapeutic applications.

The precise mechanism of action for this compound remains unclear due to a lack of extensive research. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. Molecular docking studies could elucidate its binding affinities and interactions with target proteins related to inflammation or cancer progression.

Case Studies and Research Findings

  • Inflammatory Response Inhibition : Research indicates that similar compounds can inhibit cyclooxygenase enzymes, suggesting that this compound may also possess anti-inflammatory properties. Further studies are needed to confirm this hypothesis through experimental validation.
  • Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial effects in various studies. Investigating the compound's efficacy against specific bacterial strains could provide valuable insights into its therapeutic potential.
  • Cancer Therapeutics : Given its structural characteristics, there is potential for this compound to be explored as a lead structure in cancer drug development. Its interaction with pathways involved in tumor growth and progression warrants further investigation through preclinical studies.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNS/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWJFMBQBIQHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(S2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 3
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 4
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 5
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 6
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.